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molecular formula C4H5Br2FO2 B1586138 Ethyl Dibromofluoroacetate CAS No. 565-53-7

Ethyl Dibromofluoroacetate

Cat. No. B1586138
M. Wt: 263.89 g/mol
InChI Key: COYRDMUQLSIAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153683B2

Procedure details

Add 8.45 mL (50.4 mmol) of triethylsilyl chloride to a suspension of 2.99 g of activated Zn (45.8 mmol) in anhydrous acetonitrile (100 mL) at −20° C. and stir the mixture for 5 minutes. Add 8.0 mL (57.3 mmol) of ethyl 2,2-dibromo-2-fluoracetate and stir the mixture for 90 minutes at −20° C. Add 1.86 mL (22.9 mmol) of 2-cyclopenten-1-one, and stir the reaction mixture overnight, allowing the temperature to rise slowly to room temperature. Add HCl 1N (125 mL) and EtOAc (100 mL). Wash the organic layer with saturated NaHCO3 (2×150 mL), water (2×150 mL) and brine (2×150 mL), dry over anhydrous MgSO4, filter and concentrate under reduced pressure. Purify the residue by column chromatography using EtOAc/hexane (1:8) as eluent to give the title compound (5.36 g, 88% overall yield) as a colorless oil as a mixture of diastereoisomers.
Quantity
8.45 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.99 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
88%

Identifiers

REACTION_CXSMILES
C([Si](Cl)(CC)CC)C.Br[C:10]([Br:17])([F:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].[C:18]1(=[O:23])[CH2:22][CH2:21][CH:20]=[CH:19]1.Cl>C(#N)C.[Zn].CCOC(C)=O>[Br:17][C:10]([F:16])([CH:20]1[CH2:21][CH2:22][C:18](=[O:23])[CH2:19]1)[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
8.45 mL
Type
reactant
Smiles
C(C)[Si](CC)(CC)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)Br
Step Three
Name
Quantity
1.86 mL
Type
reactant
Smiles
C1(C=CCC1)=O
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.99 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir the mixture for 90 minutes at −20° C
Duration
90 min
STIRRING
Type
STIRRING
Details
stir the reaction mixture overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to rise slowly to room temperature
WASH
Type
WASH
Details
Wash the organic layer with saturated NaHCO3 (2×150 mL), water (2×150 mL) and brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC(C(=O)OCC)(C1CC(CC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.36 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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